

Structural Elucidation and Purity Assessment of 2,6-Dimethoxy-4-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2,6-Dimethoxy-4-nitrobenzaldehyde

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A Comprehensive NMR Guide for Drug Development & Synthesis

Executive Summary & Strategic Context

2,6-Dimethoxy-4-nitrobenzaldehyde (CAS: 1803842-51-4) is a highly functionalized aromatic building block.^[1] Its structural uniqueness lies in the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and aldehyde moieties.^[1]

In synthetic pathways, particularly electrophilic aromatic substitution (nitration), this molecule presents a regioselectivity challenge.^{[1][2][3][4]} While standard electronic effects might predict substitution at the 3-position (ortho to the activating methoxy), steric hindrance from the 2,6-dimethoxy groups and the 1-formyl group often directs nitration to the less hindered 4-position.

The Critical Analytical Challenge: Distinguishing the desired 4-nitro isomer (symmetric) from the potential 3-nitro byproduct (asymmetric). This guide provides a self-validating NMR protocol to confirm this regiochemistry.

Theoretical Structural Analysis

Before analyzing spectra, we must establish the expected magnetic environment based on C_{2v} symmetry.

The Symmetry Filter

The molecule possesses a plane of symmetry running through the C1 (Aldehyde) and C4 (Nitro) axis.

- Implication: The protons at positions 3 and 5 are chemically and magnetically equivalent.
- Result: They must appear as a singlet in the ¹H NMR spectrum.
- Validation Check: If the aromatic region displays splitting (doublets), the symmetry is broken, indicating the presence of the 3-nitro isomer or incomplete reaction.

Electronic Push-Pull

- Shielding (Upfield Shift): The methoxy groups at C2/C6 donate electron density via resonance, shielding the adjacent C3/C5 protons.
- Deshielding (Downfield Shift): The nitro group at C4 and the aldehyde at C1 strongly withdraw electron density, deshielding the ring protons.
- Net Effect: The nitro group's strong inductive/resonance withdrawal typically dominates, keeping the aromatic protons in the 7.5–8.0 ppm range, despite the methoxy influence.

Experimental Protocol: NMR Acquisition

Sample Preparation

Due to the polarity of the nitro and aldehyde groups, solubility in non-polar solvents may be limited or lead to aggregation.

- Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).
 - Why? Ensures complete solubility, prevents aggregation-induced line broadening, and separates the water peak (~3.33 ppm) from the methoxy region (~3.9 ppm).

- Alternative: CDCl₃ (Chloroform-d) is acceptable if the sample is dry and free of acid traces, but shifts will differ slightly.
- Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Parameters

- Relaxation Delay (d1): Set to >5 seconds for ¹³C experiments. The quaternary carbons (C1, C2, C4, C6) have long T₁ relaxation times. Insufficient delay will suppress these signals.
- Pulse Angle: 30° or 45° to prevent saturation.

¹H NMR Analysis (Proton)

Reference: TMS at 0.00 ppm or DMSO residual peak at 2.50 ppm.

Moiety	Position	Chemical Shift (δ ppm)	Multiplicity	Integration	Structural Insight
Aldehyde	-CHO	10.15 – 10.25	Singlet (s)	1H	Diagnostic for oxidation state. Sharp singlet confirms no adjacent protons.
Aromatic	H-3, H-5	7.60 – 7.80*	Singlet (s)	2H	Critical Purity Check: Must be a singlet. Appearance of doublets implies asymmetry (wrong isomer).
Methoxy	-OCH ₃	3.90 – 4.05	Singlet (s)	6H	Strong singlet. Integration of 6H vs 2H aromatic confirms bis-methoxy substitution.

*Note: Exact shift varies with concentration and water content in DMSO.

The "Singlet Test" (Self-Validation)

- Scenario A (Pass): Aromatic signal is a sharp singlet (2H).
 - Conclusion: Symmetric 4-nitro isomer.

- Scenario B (Fail): Aromatic region shows two doublets (1H each, J ~2-9 Hz).
 - Conclusion: Asymmetric 3-nitro isomer (2,6-dimethoxy-3-nitrobenzaldehyde).

13C NMR Analysis (Carbon)

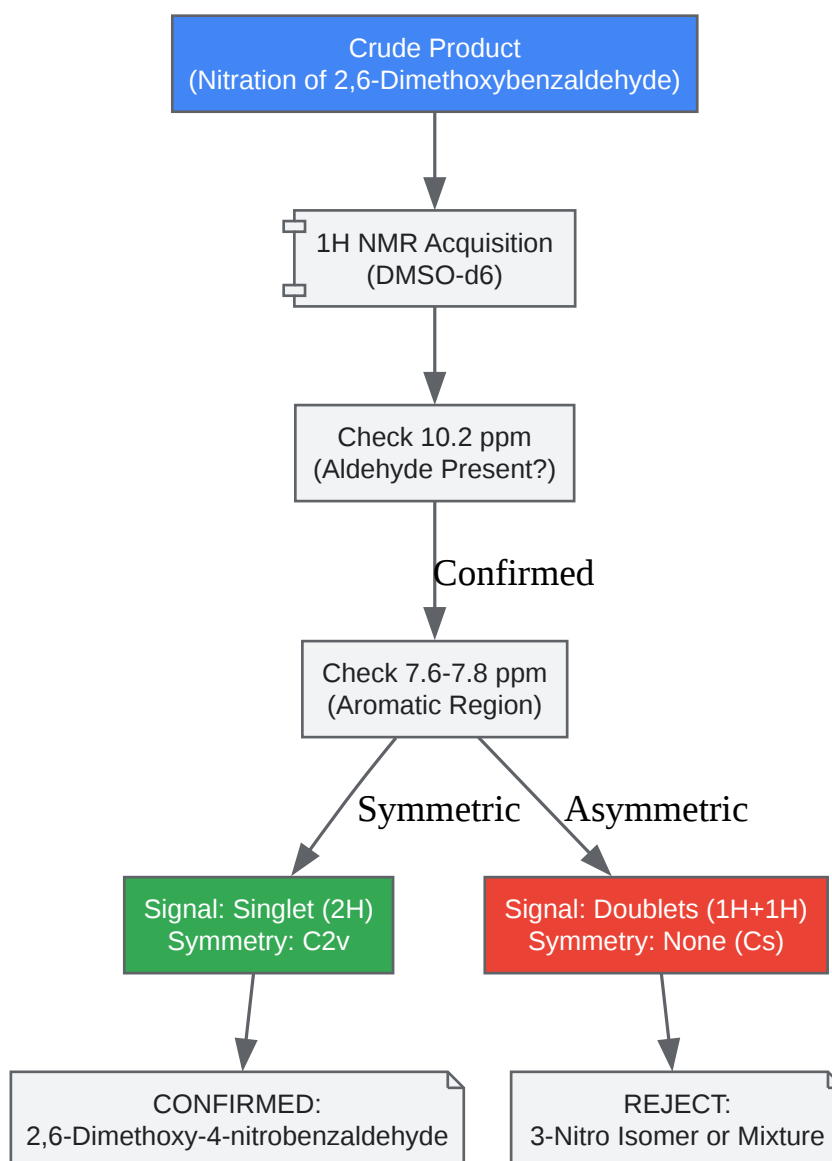
Reference: DMSO-d6 septet at 39.5 ppm.

Carbon Type	Position	Shift (δ ppm)	Characteristics
Carbonyl	C-1 (CHO)	185.0 – 190.0	Most downfield signal.
C-O (Ar)	C-2, C-6	158.0 – 162.0	Deshielded by Oxygen. Intense quaternary signal.
C-NO2	C-4	148.0 – 152.0	Deshielded by Nitro. Often low intensity due to long T1.[5]
C-H (Ar)	C-3, C-5	105.0 – 110.0	Upfield aromatic region due to ortho-methoxy shielding.
IpsO (Ar)	C-1 (Ring)	115.0 – 120.0	Quaternary carbon attached to aldehyde.
Methoxy	-OCH3	56.0 – 57.0	Typical region for methoxy carbons.

Visualization: Logic & Correlations

Diagram 1: Analytical Workflow & Decision Tree

This diagram illustrates the decision logic for confirming the correct isomer.

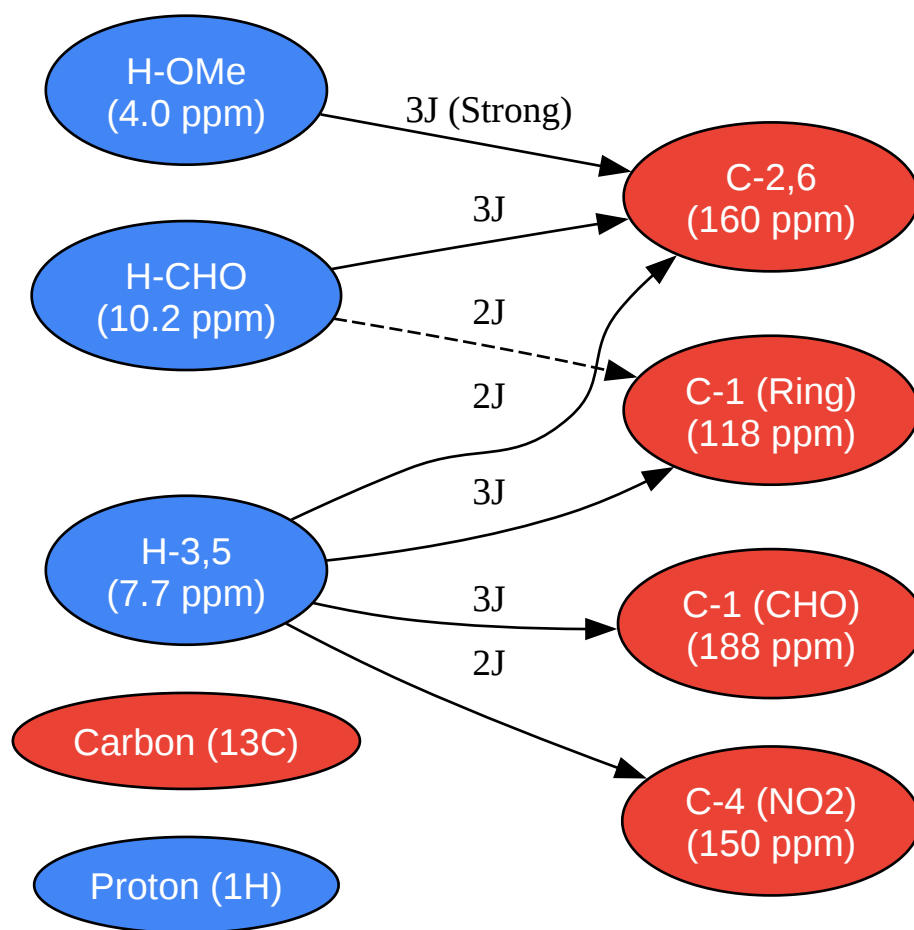


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Caption: Logical workflow for distinguishing the target 4-nitro isomer from asymmetric byproducts using ^1H NMR symmetry markers.

Diagram 2: HMBC Correlation Map

Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for assigning quaternary carbons.



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Caption: Key HMBC long-range couplings. Arrows indicate correlation from Proton source to Carbon target.

Troubleshooting & Impurity Profiling

Common impurities arise from incomplete nitration or regioselectivity errors.

Impurity	¹ H NMR Signature	Origin
Starting Material (2,6-Dimethoxybenzaldehyde)	Aromatic region: Doublet + Triplet (AX2 system). H-4 is a triplet at ~7.5 ppm.	Incomplete Reaction
3-Nitro Isomer	Aromatic region: Two Doublets (J ~8 Hz). Symmetry broken.	Regioselectivity Error
Benzoic Acid Derivative	Loss of CHO singlet (10.2 ppm), appearance of broad OH (~12-14 ppm).	Air Oxidation

References

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